

Application Notes and Protocols for CTA056 in Jurkat Cell Line Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CTA056 is a novel, selective small molecule inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a non-receptor tyrosine kinase belonging to the Tec family.[1][2] Itk is a crucial component of the T-cell receptor (TCR) signaling pathway, playing a significant role in T-cell activation, proliferation, and differentiation.[1][2] In malignant T-cells, such as the Jurkat cell line derived from human T-cell leukemia, Itk is often overexpressed and constitutively active, contributing to uncontrolled cell growth and survival.[1][3] CTA056 exerts its effects by inhibiting the kinase activity of Itk, thereby blocking downstream signaling cascades and inducing apoptosis in malignant T-cells.[1] These application notes provide detailed protocols for utilizing CTA056 in Jurkat cell line experiments to study its effects on cell signaling, viability, and cytokine production.

Mechanism of Action of CTA056 in Jurkat Cells

Upon engagement of the T-cell receptor (TCR), a signaling cascade is initiated, leading to the activation of Itk. Activated Itk then phosphorylates and activates downstream effector molecules, including Phospholipase C-gamma (PLC-y). PLC-y activation leads to the generation of second messengers, which in turn activate key signaling pathways such as the Ras-ERK and PI3K-Akt pathways, promoting T-cell activation, proliferation, and survival.

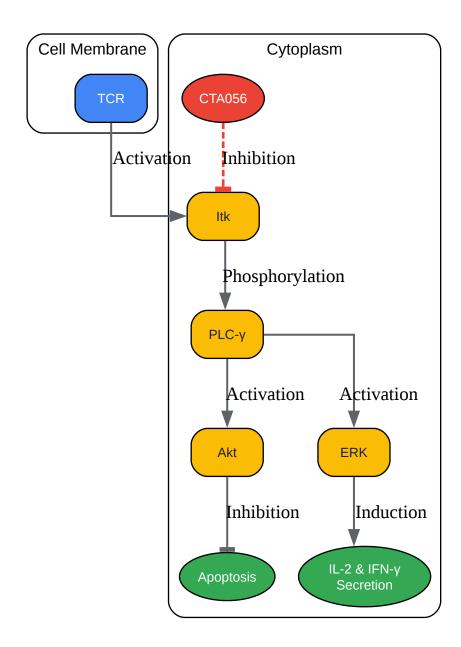




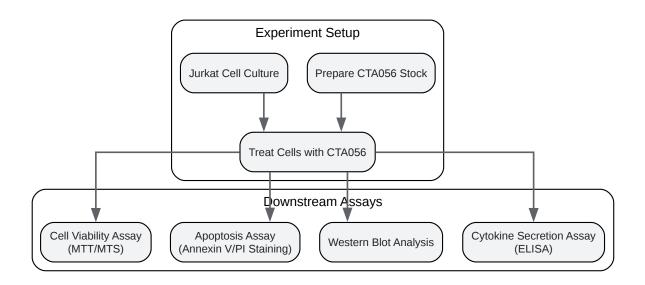


CTA056 selectively binds to the ATP-binding pocket of Itk, inhibiting its autophosphorylation and kinase activity.[1] This blockade prevents the phosphorylation of downstream targets like PLC- γ , Akt, and ERK, effectively shutting down the TCR signaling cascade.[1] Consequently, treatment of Jurkat cells with **CTA056** leads to a dose-dependent induction of apoptosis and a reduction in the secretion of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN- γ).[1]









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